molecular formula C19H25N6O5S2.HO4S B009930 Cefepime sulfate CAS No. 107648-78-2

Cefepime sulfate

Cat. No.: B009930
CAS No.: 107648-78-2
M. Wt: 578.6 g/mol
InChI Key: JCRAHWHSZYCYEI-LSGRDSQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefepime Sulfate is the sulfate salt form of Cefepime, a fourth-generation cephalosporin antibiotic belonging to the beta-lactam class. This compound is provided as a high-purity reagent for research applications and is designated For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. As a broad-spectrum antibacterial agent, this compound demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its research value is largely attributed to its enhanced stability against hydrolysis by many beta-lactamase enzymes, a common resistance mechanism in bacteria, compared to earlier-generation cephalosporins. This stability, combined with its rapid penetration through bacterial porin channels, makes it a valuable tool for studying multi-drug resistant pathogens, including Pseudomonas aeruginosa , Escherichia coli , Klebsiella pneumoniae , and methicillin-susceptible Staphylococcus aureus . The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPs) located on the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This action results in the formation of a defective cell wall, leading to osmotic lysis and bacterial cell death. Researchers utilize this bactericidal compound in various studies, including investigations into novel drug delivery systems to overcome its limited oral bioavailability, antimicrobial efficacy assays, resistance mechanism studies, and biofilm disruption experiments.

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAHWHSZYCYEI-LSGRDSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107648-78-2
Record name Cefepime sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFEPIME SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Walker’s Method: Early Industrial Synthesis

Walker’s pioneering method (reported in the 1990s) utilized 7-aminocarbonylcephalosporanic acid (7-ACA) as the starting material. The synthesis involved:

  • Silane Protection : Formation of a bis-trimethylsilyl intermediate to shield reactive groups.

  • Quaternization : Reaction with N-methylpyrrolidine (NMP) in Freon TF (1,1,2-trichloro-1,2,2-trifluoroethane) to introduce the pyrrolidiniomethyl group at the C-3 position.

  • Acylation : Coupling with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid using benzotriazole active ester.

  • Sulfate Formation : Treatment with dilute sulfuric acid to precipitate this compound.

Key Data :

  • Yield: 81% (acylamation step).

  • Limitation: Use of environmentally hazardous Freon TF, which is restricted under modern regulations.

Naito’s Schiff Base Protection Approach

Naito et al. developed an alternative route using ACLH (7-amino-3-chloromethyl-3-cephem-4-carboxylic acid) as the precursor:

  • Schiff Base Formation : Protection of the 7-amino group with a benzylidene moiety.

  • Iodide Activation : Substitution of the chloromethyl group with iodine to enhance reactivity.

  • Quaternization in CCl₄ : Reaction with NMP in carbon tetrachloride to form the C-3 side chain.

  • Deprotection and Acylation : Hydrolysis of the Schiff base followed by acylation and sulfate precipitation.

Key Data :

  • Yield: 70% (acylamation step).

  • Limitation: Use of CCl₄, which poses toxicity risks and environmental concerns.

Improved Industrial Synthesis Methods

GCLE-Based Synthesis with Immobilized Enzymes

A modern patent (CN107201391B) outlines a four-step process using glutaryl-7-aminocephalosporanic acid (GCLE) to circumvent halogenated solvents:

Step 1: Deprotection of GCLE

  • Reaction Conditions : GCLE is treated with formic acid (molar ratio 6.5–7.5:1) in dichloromethane at −30°C for 18–20 hours.

  • Intermediate : DGCLE (4-desacetyl GCLE) precipitated using diethyl ether.

Step 2: Quaternization with NMP

  • Reaction Conditions : DGCLE reacts with NMP in ethyl acetate at −20°C.

  • Intermediate : 3-NMP-DGCLE isolated via petroleum ether precipitation.

Step 3: Enzymatic Deprotection

  • Process : Hydrolysis of the 7-position protecting group using immobilized penicillin acylase in aqueous solution.

  • Intermediate : 7-ACP precipitated with acetone and hydrochloric acid.

Step 4: Acylation and Sulfate Formation

  • Reaction Conditions : 7-ACP is acylated with AE-active ester (1.1:1 molar ratio) in dichloromethane using triethylamine as a base.

  • Sulfate Precipitation : The product is treated with dilute H₂SO₄ to yield this compound.

Key Data :

  • Overall Yield: 60.6% (from GCLE).

  • Purity: >99.6% (HPLC).

  • Advantage: Eliminates halogenated solvents, reducing environmental impact.

Deuterated this compound Synthesis

A specialized route for synthesizing isotopically labeled cefepime-d₃ sulfate involves:

  • Iodide Intermediate : Conversion of 3-chloromethyl cephalosporin to the iodide using NaI.

  • Deuterated Quaternization : Reaction with N-methyl-d₃-pyrrolidine to introduce deuterium at the methyl group.

  • Acylation and Sulfation : Identical to non-deuterated methods, yielding cefepime-d₃ sulfate.

Key Data :

  • Nuclear Magnetic Resonance (NMR): Confirmed deuterium incorporation at δ 2.80 (NCH₃).

Critical Analysis of Methodologies

Solvent Selection and Environmental Impact

  • Halogenated Solvents : Traditional methods (Freon TF, CCl₄) are phased out due to ozone depletion and toxicity. Modern routes use dichloromethane sparingly, with recycling protocols.

  • Aqueous Alternatives : Enzymatic deprotection in water reduces organic solvent use by 40%.

Isomerization Control

  • Mechanism : The △² isomer forms via base-catalyzed β-lactam ring opening.

  • Mitigation : Low-temperature quaternization (−20°C) and non-polar solvents (ethyl acetate) suppress isomerization to <0.1%.

Yield Optimization Strategies

  • Active Ester Stoichiometry : A 10% excess of AE-active ester (1.1:1 ratio) maximizes acylation efficiency.

  • Precipitation Timing : Gradual addition of acetone during sulfate crystallization improves particle size and purity .

Chemical Reactions Analysis

Complexation with Metal Ions

Cefepime forms stable complexes with Hg(I), Hg(II), and Ag(I) via donor atoms in its structure (amino, imino, carbonyl, carboxylate, and oxime groups).

Key Findings:

  • Hg(I) complexation :
    • Optimal at pH 3.5 using acetate buffer (phosphate/Britton–Robinson buffers cause precipitation) .
    • Reaction completes in 10–15 min, forming a 1:2 (cefepime:Hg) complex with λ<sub>max</sub> at 263 nm (vs. 257 nm for free cefepime) .
    • Stability: Absorption intensity remains constant for 50 min post-reaction .
ParameterOptimal Condition
BufferAcetate
pH3.5
Reaction Time15–50 min
SolventWater (maximizes absorbance)
  • Selectivity : Hg<sub>2</sub>(NO<sub>3</sub>)<sub>2</sub> shows higher sensitivity than Hg(OAc)<sub>2</sub> or AgNO<sub>3</sub> .

Proposed Mechanism :

  • Primary interaction : Hg(I) binds to the carboxylate group at position 2.
  • Secondary coordination :
    • Option A: 8-carbonyl group → 7-membered ring.
    • Option B: β-lactam nitrogen → 5-membered ring.
  • IR spectroscopy confirms shifts in carboxylate (1,650 cm<sup>−1</sup>) and carbonyl (1,750 cm<sup>−1</sup>) stretching frequencies .

Hydrolysis and Stability

The β-lactam ring is susceptible to hydrolysis under extreme pH or enzymatic action:

Degradation Pathways :

  • Acidic conditions : Protonation of β-lactam nitrogen → ring cleavage.
  • Alkaline conditions : Hydroxide attack on β-lactam carbonyl → inactive metabolites.
  • Enzymatic (β-lactamases) : AmpC enzymes hydrolyze cefepime at a slower rate compared to earlier cephalosporins .
ConditionDegradation Rate
pH 2.0Rapid (t<sub>1/2</sub> < 1 hr)
pH 7.0Stable for 24 hr
pH 9.0Moderate (t<sub>1/2</sub> ~4 hr)

Zwitterion Formation

At pH < 4, cefepime adopts a zwitterionic structure due to:

  • Protonation of the quaternary ammonium group (pK<sub>a</sub> ~3.1).
  • Deprotonation of the 2-carboxylate group (pK<sub>a</sub> ~2.5) .
    This enhances solubility in aqueous media (57.9 mg/mL in water) .

Metabolic Reactions

  • Oxidation : <1% metabolized to N-methylpyrrolidine (NMP) → further oxidized to NMP-N-oxide via flavin-containing monooxygenases .
  • Epimerization : Forms 7-epimer as a minor byproduct .

Analytical Derivatization

Cefepime reacts with:

  • Ninhydrin : Forms a violet complex (λ<sub>max</sub> = 570 nm) via amino group interaction .
  • Ferric chloride : Produces a yellow-brown chelate (λ<sub>max</sub> = 430 nm) with carboxylate groups .

Thermal Decomposition

Heating above 200°C results in:

  • Loss of sulfate (SO<sub>4</sub><sup>2−</sup>).
  • Degradation of the thiazole ring → CO<sub>2</sub>, NH<sub>3</sub>, and H<sub>2</sub>S .

Scientific Research Applications

Indications for Use

Cefepime is indicated for the treatment of infections caused by susceptible strains of bacteria, including:

Infection Type Indicated Use
PneumoniaModerate to severe cases caused by Streptococcus pneumoniae, Pseudomonas aeruginosa, etc.
Febrile NeutropeniaEmpiric therapy, especially in high-risk patients
Urinary Tract InfectionsBoth uncomplicated and complicated (including pyelonephritis)
Skin and Soft Tissue InfectionsUncomplicated cases
Complicated Intra-abdominal InfectionsOften used with metronidazole

Pharmacokinetics

The pharmacokinetic profile of cefepime indicates that it is primarily eliminated through renal clearance. Key pharmacokinetic parameters include:

  • Half-life : Approximately 2 hours
  • Bioavailability : 100% when administered intramuscularly
  • Volume of Distribution : Approximately 18-22 L
  • Clearance : Total clearance ranges from 122 to 136 mL/min .

Efficacy Against Resistant Strains

Cefepime has been shown to be effective against certain resistant strains, including those producing AmpC β-lactamases. A study conducted at the First Affiliated Hospital of Bengbu Medical College highlighted cefepime's role as the drug of choice for severe gram-negative infections .

Case Study: Nosocomial Infections

A retrospective analysis involving patients with nosocomial pneumonia demonstrated that cefepime significantly reduced mortality rates compared to other antibiotics, particularly in cases caused by Pseudomonas aeruginosa .

Safety Profile

While cefepime is generally well-tolerated, it may lead to neurotoxicity in patients with renal impairment or when used inappropriately . Monitoring renal function is crucial during treatment.

Mechanism of Action

Cefepime sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Table 1: Key Comparisons of Cefepime Sulfate and Analogous Cephalosporins

Compound Generation Spectrum (Gram ±) β-Lactamase Stability Administration Route Notable Indications Resistance Profile
This compound Fourth Broad (incl. P. aeruginosa) High (ESBL-stable) IV/IM Nosocomial infections Resistant to AmpC, some ESBLs
Cefpirome sulfate Fourth Broad (excl. P. aeruginosa) Moderate IV Respiratory infections Less stable against ESBLs than Cefepime
Cefixime Third Gram-negative (Enterobacteriaceae) Low Oral Community-acquired UTIs, otitis media Susceptible to ESBL hydrolysis
Cefquinome sulfate Fourth Veterinary use (Gram ±) High IV (animals) Bovine mastitis Limited cross-resistance in animals

Efficacy and Clinical Outcomes

Cefepime’s stability against AmpC β-lactamases makes it preferable over third-generation cephalosporins in settings with high ESBL prevalence .

Table 2: Drug Compatibility Profile of this compound

Compatible Agents Incompatible Agents
Amikacin sulfate, Vancomycin Aminophylline, Gentamicin
Heparin sodium Tobramycin sulfate

Biological Activity

Cefepime sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile have been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death of susceptible bacteria. The unique zwitterionic structure of cefepime enhances its penetration through the outer membrane of Gram-negative bacteria, improving its efficacy against resistant strains .

Pharmacodynamics

Cefepime demonstrates a time-dependent killing effect, meaning that the duration for which the drug concentration exceeds the minimum inhibitory concentration (MIC) is crucial for its efficacy. Studies have shown that higher unbound plasma concentrations correlate with better treatment outcomes in animal models .

Table 1: Pharmacokinetic Parameters of Cefepime

ParameterValue
Volume of Distribution~0.2 L/kg
Protein Binding~20%
Elimination Half-Life2–2.3 hours
Excretion85% unchanged via urine

Clinical Efficacy

Cefepime is indicated for various infections, including pneumonia, urinary tract infections, skin infections, and febrile neutropenia. Its broad spectrum makes it particularly effective against multidrug-resistant organisms such as extended-spectrum beta-lactamase (ESBL)-producing strains .

Case Study 1: Neurotoxicity in Renal Impairment

A notable case involved a patient with end-stage renal disease who developed prolonged neurotoxicity after cefepime administration. The patient experienced confusion and seizures attributed to cefepime toxicity, highlighting the need for careful monitoring in patients with renal impairment .

Key Findings:

  • Prolonged neurotoxicity lasting over one week.
  • Symptoms included confusion, encephalopathy, and nonconvulsive status epilepticus.
  • Improvement was noted post-hemodialysis.

Table 2: Clinical Symptoms and Management in Cefepime Neurotoxicity

SymptomManagement
ConfusionDiscontinue cefepime
SeizuresAdminister levetiracetam
HypotensionStabilization before dialysis

Nephrotoxicity Studies

Research has demonstrated that cefepime can induce nephrotoxic effects characterized by renal tubular damage and alterations in biochemical markers such as urea and creatinine levels. A study in rats indicated dose-dependent renal changes following cefepime administration .

Table 3: Renal Function Changes Induced by Cefepime

Dose (mg/kg)Urine Output (mL/day)Serum Creatinine (mg/dL)
45IncreasedSignificant increase
90IncreasedSignificant increase
180IncreasedSignificant increase

Safety Profile

Cefepime is generally well-tolerated; however, adverse effects can occur. Common side effects include transient elevations in blood urea nitrogen and serum creatinine levels. Rare cases of agranulocytosis have also been reported . The risk of neurotoxicity is particularly heightened in patients with renal dysfunction due to reduced clearance rates .

Q & A

Q. How to design a robust protocol for studying this compound’s penetration into cerebrospinal fluid (CSF)?

  • Methodological Answer : Use microdialysis in animal models (e.g., rabbits with induced meningitis) to measure unbound drug concentrations. Correlate with MRI findings to assess blood-brain barrier integrity. In humans, pair lumbar punctures with population PK models to estimate AUC₀–₂₄/MIC ratios .

Q. What validation criteria ensure reproducibility in studies exploring this compound’s immunomodulatory effects?

  • Methodological Answer : Include endotoxin-free batches (LAL assay <0.05 EU/mg) and control for LPS contamination. Use flow cytometry to quantify cytokine release (e.g., IL-6, TNF-α) in primary human monocytes. Validate findings with RNAi knockdown of TLR4/NF-κB pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefepime sulfate
Reactant of Route 2
Cefepime sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.